molecular formula C15H16N2O3S B2786092 Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate CAS No. 799802-54-3

Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No. B2786092
CAS RN: 799802-54-3
M. Wt: 304.36
InChI Key: PUHLKUGMNXKQOK-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a chemical compound with a complex structure. It belongs to the class of compounds known as quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate may also interact with various cellular targets.

Mode of Action

It is known that similar compounds can induce differentiation in certain cell types . This suggests that this compound may interact with its targets to modulate cellular processes, potentially leading to changes in cell behavior or function.

Biochemical Pathways

It is known that similar compounds can impact glycosphingolipid expression, cytotoxicity, apoptosis, and metabolomic changes in certain cell lines . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

It is known that similar compounds can reduce the percentage of cancer stem cells compared to non-treated cells . This suggests that this compound may have similar effects, potentially leading to changes in cell populations or behaviors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate in lab experiments is its potent biological activity. This makes it an ideal candidate for the development of new drugs and therapies. Moreover, the synthesis method of this compound is relatively simple and can be optimized for large-scale production. However, one of the limitations of using this compound is its potential toxicity. More research is needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate. One of the most significant directions is the development of new drugs and therapies based on the biological activity of this compound. Moreover, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, studies on the potential toxicity and side effects of this compound are also needed to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research applications. Its potent biological activity makes it an ideal candidate for the development of new drugs and therapies. Moreover, its simple synthesis method and diverse biological activities make it an attractive target for further research. However, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis method of Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid and zinc chloride. The resulting product is then reacted with isopropyl chloroformate to yield this compound. This method has been reported to have a yield of around 60% and has been optimized for the production of large quantities of this compound.

Scientific Research Applications

Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Moreover, this compound has also been studied for its antibacterial, antifungal, and antiviral activities.

properties

IUPAC Name

propan-2-yl 3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-7(2)20-15(19)13-12(16)9-6-8-10(17-14(9)21-13)4-3-5-11(8)18/h6-7H,3-5,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHLKUGMNXKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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